N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a nitro-substituted pyrazole ring linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
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Formation of the Acetylamino Phenyl Intermediate
Starting Material: 4-nitroaniline.
Reaction: Acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(4-nitrophenyl)acetamide.
Conditions: Reflux conditions for several hours.
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Reduction of the Nitro Group
Starting Material: N-(4-nitrophenyl)acetamide.
Reaction: Reduction using a reducing agent like tin(II) chloride in hydrochloric acid to yield N-(4-aminophenyl)acetamide.
Conditions: Room temperature to moderate heating.
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Formation of the Pyrazole Ring
Starting Material: 3-nitro-1H-pyrazole.
Reaction: Coupling with N-(4-aminophenyl)acetamide using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: Mild to moderate temperatures, typically under inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.
Automated Systems: For precise control of reaction conditions and to ensure consistent product quality.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives, potentially altering the nitro group or the phenyl ring.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms, possibly converting the nitro group to an amine.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Vary widely but often involve mild to moderate temperatures and appropriate solvents.
Products: Substituted derivatives on the phenyl or pyrazole rings.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways, potentially leading to changes in cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylamino)phenylacetamide: Lacks the pyrazole ring, making it less versatile in certain applications.
2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenyl ring, potentially reducing its binding affinity in biological systems.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-9(19)14-10-2-4-11(5-3-10)15-13(20)8-17-7-6-12(16-17)18(21)22/h2-7H,8H2,1H3,(H,14,19)(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPPPCAUBFRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788630 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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